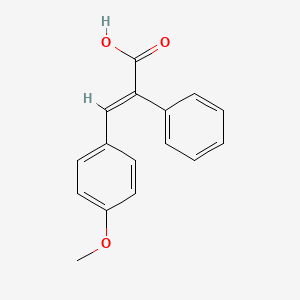![molecular formula C11H11N5O B2939579 N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1155020-54-4](/img/structure/B2939579.png)
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a prop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.
Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.
化学反应分析
Types of Reactions
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.
作用机制
The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-[3-methyl-4-(1H-tetrazol-5-yl)phenyl]prop-2-enamide
- N-[3-methyl-4-(1H-tetrazol-2-yl)phenyl]prop-2-enamide
- N-[3-methyl-4-(1H-tetrazol-4-yl)phenyl]prop-2-enamide
Uniqueness
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is unique due to the specific positioning of the tetrazole ring, which influences its electronic properties and reactivity. This positioning can enhance its ability to form stable complexes with biological targets, making it a valuable compound in drug design and material science.
属性
IUPAC Name |
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSULIWINIVXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![2-(acetylsulfanyl)-N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2939501.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2939502.png)
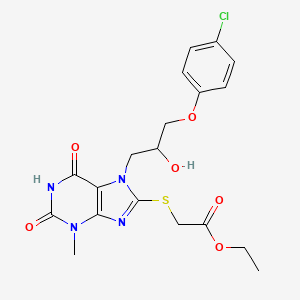

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)
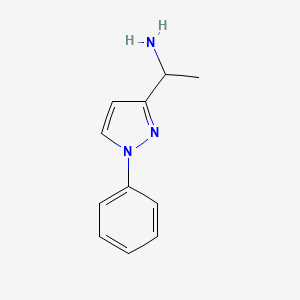
![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)
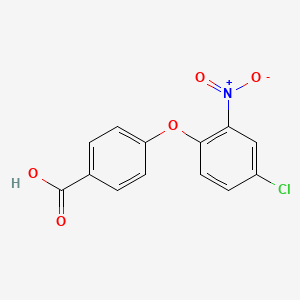
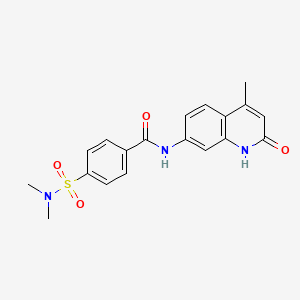
![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
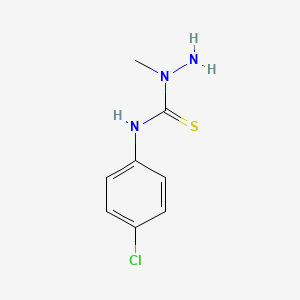
![5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile](/img/structure/B2939518.png)
